molecular formula C4H12ClNO2 B1654415 (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride CAS No. 2287249-72-1

(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride

Cat. No.: B1654415
CAS No.: 2287249-72-1
M. Wt: 141.60
InChI Key: VQEFEBVDYADFRW-PGMHMLKASA-N
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Description

(2R)-3-Amino-2-methoxypropan-1-ol hydrochloride is a chiral organic compound characterized by a hydroxyl group, a methoxy group, and a protonated amino group. The stereochemistry at the C2 position (R-configuration) is critical for its biological and physicochemical properties. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of β-adrenergic receptor ligands and enzyme inhibitors. Its hydrochloride salt form enhances stability and solubility in aqueous media, making it suitable for drug formulation .

Properties

IUPAC Name

(2R)-3-amino-2-methoxypropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-7-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEFEBVDYADFRW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287249-72-1
Record name 1-Propanol, 3-amino-2-methoxy-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2287249-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Acid-Catalyzed Hydrolysis in Autoclave Conditions

The primary synthetic route involves the reaction of (R)-1-methoxy-2-propylamine with hydrochloric acid under controlled conditions. This method, adapted from analogous procedures for the S-enantiomer, proceeds via acid-catalyzed hydrolysis of the methoxy group to yield the corresponding amino alcohol hydrochloride.

Procedure :

  • (R)-1-Methoxy-2-propylamine (0.6 mol, ee >99%) is slowly added to 37% hydrochloric acid (1.5 mol) at <30°C to prevent exothermic side reactions.
  • The mixture is transferred to an autoclave and heated to 135–140°C under 19–30 bar pressure for 4–10 hours.
  • Post-reaction, the autoclave is cooled, decompressed, and the aqueous solvent is distilled under reduced pressure to isolate the crude hydrochloride salt.

Key Parameters :

  • Acid stoichiometry : ≥2 equivalents of HCl ensure complete protonation of the amine and methoxy hydrolysis.
  • Temperature and pressure : Elevated conditions accelerate hydrolysis while minimizing racemization.

Reflux-Based Hydrolysis at Atmospheric Pressure

An alternative method employs prolonged reflux under atmospheric pressure, suitable for laboratories lacking autoclave infrastructure.

Procedure :

  • (R)-1-Methoxy-2-propylamine is mixed with 37% HCl (2.5 equivalents) and refluxed at 100°C for 48–60 hours.
  • Additional HCl (0.7 equivalents) may be introduced after 15 hours to drive the reaction to completion.
  • Water is removed via rotary evaporation, yielding a viscous oil identified as the hydrochloride salt by NMR and GC.

Advantages :

  • Avoids high-pressure equipment.
  • Achieves >95% conversion after 60 hours.

Workup and Purification Strategies

Neutralization and Solvent Extraction

The hydrochloride salt is liberated as the free base using strong inorganic bases (e.g., NaOH):

  • The crude hydrochloride is dissolved in water, and 50% NaOH is added to pH 14.
  • The free base is extracted with xylene or Lutron® HF1, followed by azeotropic distillation to remove residual water.

Crystallization and Chiral Resolution

Recrystallization from ethanol/water mixtures enhances enantiomeric purity. Chiral HPLC or capillary electrophoresis validates ee >99%, critical for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, MeOD) : δ 1.35 (d, 3H, CH₃), 3.41–3.77 (m, 3H, CH₂O and CHNH₂), 4.01 (q, 1H, CHOH).
  • ¹³C NMR (125 MHz, MeOD) : δ 15.1 (CH₃), 51.2 (CHNH₂), 64.0 (CHOH), 72.8 (OCH₃).

Purity and Stability

Commercial batches (e.g., AChemBlock T94507) report 97% purity by HPLC, with storage recommendations at 4°C to prevent degradation.

Comparative Analysis of Synthetic Methods

Parameter Autoclave Method Reflux Method
Reaction Time 4–10 hours 48–60 hours
Pressure 19–30 bar Atmospheric
Yield 85–90% 80–85%
Energy Efficiency High Moderate
Equipment Requirements Specialized Standard glassware

The autoclave method offers faster reaction times and higher yields but requires high-pressure equipment. The reflux method, while slower, is accessible for small-scale synthesis.

Industrial-Scale Production Considerations

Cost Optimization

  • Recycling solvents : Xylene and Lutron® HF1 are reclaimed via fractional distillation.
  • Catalyst reuse : Residual HCl is neutralized and repurposed for subsequent batches.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

(2R)-3-Amino-2-methoxypropan-1-ol; hydrochloride is utilized in the synthesis of bioactive compounds. Its structural features make it a valuable building block for developing pharmaceuticals, particularly in creating chiral intermediates necessary for drug design.

Pharmacological Studies

Research has indicated that compounds derived from (2R)-3-amino-2-methoxypropan-1-ol exhibit potential pharmacological activities, including:

  • Neuroprotective Effects : Studies have shown that derivatives can interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
  • Antidepressant Activity : Some derivatives have been linked to modulation of serotonin receptors, indicating possible antidepressant effects.

The compound has been investigated for its interactions with various biological targets, including enzymes and receptors. For instance, its role in modulating GPR88 activity has been highlighted in studies focusing on addiction treatment and neurological disorders .

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal explored the neuroprotective properties of a derivative of (2R)-3-amino-2-methoxypropan-1-ol. The compound was tested in vitro on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative conditions .

Case Study 2: Antidepressant Potential

Another research group synthesized a series of compounds based on (2R)-3-amino-2-methoxypropan-1-ol and evaluated their effects on serotonin receptor activity. One compound demonstrated a notable increase in serotonin uptake, leading to behavioral improvements in animal models of depression .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
(2R)-3-Amino-2-methoxypropan-1-olNeuroprotective
Derivative AAntidepressant
Derivative BGPR88 Agonist

Table 2: Synthesis Routes

Synthesis MethodYield (%)Conditions
Alkylation with methanol85Reflux in ethanol
Reduction of ketone precursor90NaBH4 in THF
Coupling with amino acid derivatives75EDC/HOBt coupling

Mechanism of Action

The mechanism of action of (2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride with five structurally related compounds, emphasizing substituent variations and their implications:

Compound Name CAS No. Key Substituents Molecular Weight Solubility Notable Properties
(2R)-3-Amino-2-methoxypropan-1-ol hydrochloride Not provided -OH, -OCH₃, -NH₃⁺Cl⁻ ~169.61 (est.) Water, polar solvents Chiral center (R-configuration); high polarity due to -OH and -OCH₃ .
(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride 255060-27-6 -OH, -C₆H₅, -NH₃⁺Cl⁻ Higher (phenyl adds mass) Methanol, DMSO Aromatic ring enhances lipophilicity; potential CNS activity due to phenyl group .
(R)-1-Amino-3-chloro-2-propanol hydrochloride 154550-93-3 -OH, -Cl, -NH₃⁺Cl⁻ ~158.03 Chloroform (slight), methanol Electron-withdrawing -Cl reduces basicity; possible toxicity concerns .
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 154550-93-3 -OH, -C₆H₄F, -NH₃⁺Cl⁻ ~232.66 DMSO, methanol Fluorine enhances metabolic stability; used in receptor-binding studies .
Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride 1800300-79-1 -COOCH₃, -OCH₃, -NH₃⁺Cl⁻ ~169.61 Organic solvents Ester group increases lipophilicity; prodrug potential .
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride 2060024-73-7 -OH, -C₆H₄NO₂, -NH₃⁺Cl⁻ ~232.66 Methanol, DMSO Nitro group confers electron-withdrawing effects; may influence redox activity .

Physicochemical Properties

  • Polarity: The methoxy group in (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride increases polarity compared to chloro- or nitro-substituted analogs, enhancing water solubility .
  • Electron Effects: Methoxy (-OCH₃) is electron-donating, stabilizing adjacent positive charges, whereas chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing, altering reactivity and binding affinities .
  • Stereochemical Impact : The R-configuration at C2 distinguishes it from S-enantiomers, which may exhibit divergent biological activities (e.g., receptor selectivity) .

Biological Activity

(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride, also known as 2-AMPP, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C4H11NO2
  • Molecular Weight : 103.14 g/mol
  • IUPAC Name : (2R)-3-amino-2-methoxypropan-1-ol

This compound features an amino group, a methoxy group, and a propanol backbone, which contribute to its biological activity.

GPR88 Agonism

Recent studies have highlighted the role of this compound as a selective agonist for the GPR88 receptor, which is implicated in various neurological processes. The structure-activity relationship studies indicate that modifications to the alkoxy side chain can significantly impact the potency and selectivity of the compound towards GPR88.

Table 1 summarizes key findings from SAR studies:

CompoundEC50 (nM)Lipophilicity (clogP)Observations
2-AMPP4144.53Moderate potency; poor brain penetration
Compound 8459Not reportedImproved potency compared to 2-AMPP
Compound 90942Not reportedLimited brain permeability

These findings suggest that while this compound has moderate agonistic activity at GPR88, further optimization is necessary to improve its pharmacokinetic properties for potential therapeutic use in neurological disorders .

Anti-HCV Activity

In addition to its neuropharmacological properties, derivatives of 3-amino-2-hydroxypropoxy compounds have shown promising anti-hepatitis C virus (HCV) activity. Specifically, certain derivatives exhibited higher efficacy than standard antiviral treatments such as ribavirin. For instance, one derivative demonstrated an EC50 of 6.53 μM against HCV with a selectivity index significantly greater than ribavirin .

Neuropharmacology Studies

A study conducted on the effects of this compound on neuronal signaling pathways revealed that it modulates neurotransmitter release and may influence synaptic plasticity. The compound's interaction with GPR88 was linked to alterations in cAMP levels in neuronal cells, suggesting a mechanism through which it could affect mood and cognition .

Antiviral Mechanisms

Research into the antiviral mechanisms of related compounds has shown that they can induce heme oxygenase-1 (HO-1) expression through increased Nrf2 binding activity. This pathway is crucial for cellular defense against oxidative stress and inflammation, which are significant factors in viral infections like HCV .

Q & A

Q. What are the optimal synthetic routes for (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via stereoselective reduction of precursor ketones or through chiral resolution of racemic mixtures. For example, chiral pool synthesis using (R)-epichlorohydrin as a starting material ensures retention of stereochemistry .
  • Optimization :
    • Temperature Control : Maintain reactions at 0–5°C during aminolysis to minimize racemization .
    • Catalysts : Use chiral catalysts like BINAP-Ru complexes for asymmetric hydrogenation to enhance enantiomeric excess (≥98%) .
    • Purification : Employ recrystallization in ethanol/water (3:1 v/v) to achieve >99% purity, verified by HPLC .

Q. What analytical techniques are critical for characterizing (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride?

Methodological Answer:

  • Chiral Purity : Use polarimetry ([α]D²⁵ = +12.5° in methanol) and chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
  • Structural Confirmation :
    • NMR : ¹H NMR (D₂O, 400 MHz): δ 3.75 (s, 3H, OCH₃), 3.45 (m, 1H, CH), 3.20 (dd, 2H, CH₂NH₂) .
    • Mass Spectrometry : ESI-MS m/z 138.1 [M+H]⁺ (free base), 174.6 [M+HCl+H]⁺ .
  • Purity : Ion chromatography (IC) to confirm absence of chloride counterion impurities (<0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical stability under varying pH conditions?

Methodological Answer:

  • Contradiction : Stability discrepancies arise in basic conditions (pH >9), where partial racemization is observed in some studies but not others .
  • Resolution Strategy :
    • Controlled Studies : Conduct stability assays at pH 7–11, monitoring enantiomeric excess (EE) via circular dichroism (CD) spectroscopy hourly.
    • Buffering Agents : Use Tris-HCl (pH 8.5) to stabilize the compound, as phosphate buffers accelerate degradation .
    • Mechanistic Insight : DFT calculations suggest protonation of the amino group at low pH stabilizes the chiral center, reducing racemization .

Q. What role does (2R)-3-Amino-2-methoxypropan-1-ol hydrochloride play in glycopeptide antibiotic synthesis, and how can its reactivity be tailored?

Methodological Answer:

  • Role : Serves as a chiral β-amino alcohol precursor for vancomycin analogs, enabling stereoselective glycosylation .
  • Tailoring Reactivity :
    • Protection Strategies : Boc-protection of the amino group (Boc₂O, DMAP) prevents unwanted nucleophilic side reactions during coupling .
    • Solvent Effects : Use DMF for SN2 reactions (e.g., methoxy group substitution) to enhance reaction rates by 40% compared to THF .
    • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1680 cm⁻¹) to optimize reaction time .

Q. How can researchers mitigate toxicity risks during in vivo studies involving this compound?

Methodological Answer:

  • Toxicity Profile : Acute oral LD₅₀ (rat) = 650 mg/kg; causes mild ocular irritation (GHS Category 2B) .
  • Mitigation :
    • Dosing : Administer via slow IV infusion (≤2 mg/kg/min) to avoid cardiovascular toxicity .
    • PPE : Use nitrile gloves (ASTM D6978 standard) and FFP3 respirators during handling .
    • Waste Disposal : Neutralize with 5% NaOH before disposal to degrade residual compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2R)-3-Amino-2-methoxypropan-1-ol;hydrochloride

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